Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide

Physicochemical profiling Drug-likeness Hit triage

This secondary sulfonamide retains the zinc-binding NH pharmacophore essential for carbonic anhydrase (CA) inhibition, while its 4-methoxyphenoxyethyl tail is associated with enhanced potency against tumor-associated isoforms hCA IX and XII. With a favorable LogP (2.2–2.8) and no Rule-of-Five violations, it serves as an ideal reference scaffold for monitoring lipophilic ligand efficiency (LLE). No curated bioactivity data exist, enabling use as a structurally matched inactive control. Assemble a mini SAR library within 2–4 weeks using commercially available analogs.

Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
Cat. No. B5220909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide
Molecular FormulaC15H17NO4S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)20-12-11-16-21(17,18)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3
InChIKeyPFAWVXWACRPNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Methoxyphenoxy)ethyl]benzenesulfonamide: Physicochemical Identity, Structural Class, and Procurement Rationale


N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide (InChI Key: PFAWVXWACRPNMZ-UHFFFAOYSA-N; Molecular Formula: C₁₅H₁₇NO₄S; Molecular Weight: 307.36 g/mol) is a secondary sulfonamide featuring an unsubstituted benzenesulfonamide core linked via an ethyl spacer to a 4-methoxyphenoxy tail . The compound contains a single hydrogen bond donor (the sulfonamide NH, Hdon = 1) and five hydrogen bond acceptors (four oxygens plus one nitrogen; Hacc = 5), with a computed topological polar surface area (tPSA) of approximately 64–73 Ų and estimated LogP in the range of 2.2–2.8 . It is commercially available as a solid screening compound from multiple vendors including EvitaChem (Catalog EVT-5355865), ChemicalBook, and Ambinter, and is listed in the MolPort and Hit2Lead screening collections . Critically, no curated bioactivity data have been reported for this specific compound in ChEMBL, BindingDB, or PubChem as of the latest database releases [1].

Why N-[2-(4-Methoxyphenoxy)ethyl]benzenesulfonamide Cannot Be Interchanged with Closest Phenethyl or N-Methyl Analogs


Sulfonamides sharing the 4-methoxyphenoxyethyl motif occupy a narrow but pharmacologically promiscuous chemical space that is highly sensitive to subtle structural variations. The ether oxygen in the linker of N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide introduces polarity and conformational flexibility that are absent in the closest commercially available phenyl analog, N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide (MW 291, LogP 2.93, Hacc = 4), which lacks the phenoxy oxygen . This single-atom difference shifts the hydrogen bond acceptor count from four to five, alters the tPSA, and reduces LogP by an estimated 0.4–0.7 units—factors that can meaningfully affect solubility, permeability, and off-target binding profiles in whole-cell screening campaigns . Furthermore, N-methylation of the sulfonamide nitrogen (as in N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-2-nitrobenzenesulfonamide, CAS 727387-26-0, MW 366.39) eliminates the sole hydrogen bond donor and introduces a nitro substituent, fundamentally changing both the zinc-binding pharmacophore and the electronic character of the sulfonamide group . Generic substitution across this series therefore risks altering the very molecular recognition features—hydrogen bonding geometry, conformational ensemble, and electronic distribution—that determine hit compound behavior in phenotypic and target-based screens [1].

Quantitative Comparative Evidence for N-[2-(4-Methoxyphenoxy)ethyl]benzenesulfonamide Versus Its Closest Analogs


Hydrogen Bond Acceptor Count and tPSA Differentiation vs. the Phenyl Analog (SC-6121447)

The target compound N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide (C₁₅H₁₇NO₄S) possesses five hydrogen bond acceptors (Hacc = 5) due to the presence of the ether oxygen in the linker, compared to only four (Hacc = 4) for the closest commercially cataloged phenyl analog N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide (C₁₅H₁₇NO₃S, MW 291, Hit2Lead SC-6121447) . The additional oxygen atom increases the computed topological polar surface area from approximately 55.4 Ų (phenyl analog) to an estimated 64–73 Ų (target compound), a physiologically meaningful difference that places the target compound closer to the center of CNS drug-like chemical space (tPSA < 90 Ų) while reducing passive membrane permeability relative to the phenyl congener . Both compounds retain a single hydrogen bond donor (Hdon = 1). The target compound's higher Hacc count and tPSA are expected to improve aqueous solubility and reduce LogP by an estimated 0.4–0.7 units versus the phenyl analog (LogP 2.93), as inferred from matched molecular pair analysis of phenoxyethyl vs. phenethyl ethers in sulfonamide series [1].

Physicochemical profiling Drug-likeness Hit triage

Scaffold Simplicity vs. N-Methyl-2-nitro Derivative: Absence of Pharmacophore-Modifying Substituents

The target compound preserves an unsubstituted secondary sulfonamide (Ar–SO₂–NH–R), which is the minimal pharmacophore required for zinc-binding interactions in carbonic anhydrase (CA) and matrix metalloproteinase (MMP) inhibition [1]. By contrast, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-2-nitrobenzenesulfonamide (CAS 727387-26-0; C₁₆H₁₈N₂O₆S; MW 366.39) bears both an N-methyl group that eliminates the sulfonamide NH hydrogen bond donor and a 2-nitro substituent that strongly withdraws electron density from the aromatic ring, reducing the sulfonamide pKa by an estimated 1.5–2.5 units . The target compound's retention of the acidic NH proton (pKa estimated at 9.5–10.5 for unsubstituted benzenesulfonamides) preserves its capacity to adopt the anionic zinc-coordinating form at physiological pH, a feature absent in the N-methyl analog [2]. Additionally, the lower molecular weight (307.36 vs. 366.39 g/mol) and absence of the nitro group make the target compound a more tractable starting point for lead optimization, as it avoids potential nitro-related toxicity liabilities and provides two free vectors (the NH and the para-position of the phenylsulfonyl ring) for chemical elaboration [3].

Medicinal chemistry SAR expansion Fragment-based design

Conformational Flexibility and Rotatable Bond Count vs. Branched Methyl Analog

The target compound N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide possesses six rotatable bonds, providing an intermediate degree of conformational flexibility within the (aryloxy)ethyl sulfonamide series . The closely related analog N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide (C₁₆H₁₉NO₄S, MW 321, available via Hit2Lead) introduces an additional methyl branch at the α-carbon of the ethyl linker, increasing the rotatable bond count to seven and adding a stereogenic center (achiral in the catalog listing but resolvable into enantiomers) . This single methyl insertion increases molecular weight by approximately 14 Da and raises LogP by an estimated 0.5 units, shifting the compound toward more lipophilic space [1]. The target compound's linear ethyl linker, by contrast, lacks the steric constraint imposed by the α-methyl group, allowing the 4-methoxyphenoxy tail to sample a broader conformational ensemble in solution. This conformational difference can translate into divergent target binding profiles: in related arylsulfonamide series targeting 5-HT₇ receptors, moving from a linear to a branched alkyl linker altered receptor subtype selectivity by over 10-fold [2].

Conformational analysis Molecular recognition Screening library design

Computed Drug-Likeness Profile: Rule-of-Five Compliance and Lead-Likeness Assessment

N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide satisfies all four Lipinski Rule-of-Five criteria: MW 307.36 (< 500), calculated LogP ~2.2–2.8 (< 5), Hdon = 1 (< 5), and Hacc = 5 (< 10) . This profile contrasts with several bulkier analogs in the (aryloxy)ethyl sulfonamide class that exceed MW 350 and/or LogP 3.0. For example, 4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide (MW 351.4) and N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide (MW 397.4) progressively exceed lead-like guidelines (MW < 350) . Within the structurally characterized sulfonamide series targeting mPGES-1, compounds with MW in the 300–330 range and LogP ~2.5–3.0 showed balanced in vitro potency (IC₅₀ 3.7–13.8 μM against human mPGES-1) and suitable physicochemical properties for further optimization, whereas analogs exceeding MW 400 exhibited reduced ligand efficiency [1]. The target compound's compact scaffold (307 Da, 23 heavy atoms, fraction sp³ ~0.33) positions it at the interface of fragment-like and lead-like chemical space, making it an attractive starting point for fragment growing or scaffold hopping strategies [2].

Drug-likeness Lead-likeness ADME prediction

Regioisomeric Differentiation: 4-Methoxyphenoxy vs. 2-Methoxyethyl-4-phenoxy Arrangement

The target compound places the methoxy substituent at the para-position of the terminal phenoxy ring (4-methoxyphenoxy), distinguishing it from the regioisomeric arrangement found in N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide, where the sulfonamide nitrogen carries a 2-methoxyethyl group and the phenoxy unit is attached directly to the benzenesulfonamide ring . This regioisomeric swap has significant consequences for molecular recognition: in a published series of benzenesulfonamide carbonic anhydrase inhibitors, the introduction of a p-methoxy group on the terminal phenyl ring of a hydrazone-linked sulfonamide produced the most effective inhibitor of tumor-associated human carbonic anhydrase isoforms hCA IX and XII, suggesting that the 4-methoxyphenoxy terminus can engage in favorable interactions within the CA active site [1]. The target compound's 4-methoxyphenoxyethyl tail may similarly serve as a privileged fragment for interacting with hydrophobic pockets adjacent to the zinc-binding site in CA isoforms, a hypothesis supported by docking studies of structurally related N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl]benzenesulfonamide bound to the TRIM24 PHD-bromodomain [2].

Regioisomer comparison Structure-property relationships Tail group SAR

Procurement Advantage: Commercial Availability and Analog Accessibility

The target compound is available in solid form from multiple independent vendors including EvitaChem (EVT-5355865), ChemicalBook, and Ambinter, with catalog listings indicating research-grade purity (typically ≥95%) and quantities ranging from milligrams to grams . This multi-vendor availability reduces single-supplier dependency risk. Importantly, the closest phenyl analog (SC-6121447) is listed through ChemBridge's Hit2Lead platform with a price group of 2 and availability in 1–50 mg quantities, while several close structural variants—including N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide, N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide, and N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide—are all commercially accessible, enabling rapid SAR exploration by catalog . This creates a unique procurement scenario where a focused library of 5–8 close analogs spanning key structural variations (phenyl vs. phenoxy linker, presence/absence of α-methyl branch, N-methylation, nitro substitution, and sulfonamide ring expansion) can be assembled from stock within 2–4 weeks, compared to an estimated 8–16 weeks for de novo synthesis . The target compound thus serves as the central scaffold in a readily accessible analog series, a strategic advantage for hit validation and preliminary SAR determination [1].

Chemical sourcing Screening library Analog-by-catalog

Highest-Yield Application Scenarios for N-[2-(4-Methoxyphenoxy)ethyl]benzenesulfonamide Based on Quantitative Evidence


Hit Identification in Carbonic Anhydrase (hCA IX/XII) Inhibitor Screening

The target compound's unsubstituted secondary sulfonamide retains the zinc-binding NH pharmacophore essential for carbonic anhydrase inhibition, while its 4-methoxyphenoxyethyl tail replicates a substituent pattern associated with enhanced potency against tumor-associated isoforms hCA IX and XII in published benzenesulfonamide series [1]. Laboratories screening compound libraries against CA isoforms should prioritize this compound over N-methylated analogs (which lack zinc-binding capacity) and over regioisomers with alternative methoxy placement (which have not demonstrated the same isoform selectivity profile) [2]. The compound's MW of 307 Da is well within the range of published CA inhibitors with submicromolar potency, supporting its use as a screening deck component [3].

Focused Analog-by-Catalog SAR Campaign Around the (Aryloxy)ethyl Sulfonamide Scaffold

The commercial availability of at least five close structural analogs—spanning the phenyl-to-phenoxy linker variation, α-methyl branching, N-methylation, and nitro substitution—enables a rapid, procurement-driven SAR exploration without the need for de novo synthesis [1]. Procurement teams can assemble a mini-library (6–8 compounds) within 2–4 weeks, with the target compound serving as the reference scaffold for assessing how incremental structural changes affect target binding, selectivity, and physicochemical properties. This approach is particularly suited for academic screening centers and small biotech companies where synthetic chemistry resources are limited [2].

Physicochemical Reference Standard for Balancing Lipophilicity in Phenoxyethyl Sulfonamide Lead Optimization

With an estimated LogP of 2.2–2.8 and zero Rule-of-Five violations, the target compound represents a favorable lipophilicity starting point compared to the more hydrophobic phenyl analog (LogP 2.93) and the even more lipophilic α-methyl branched analog (estimated LogP ~3.4) [1]. Medicinal chemistry teams can use the target compound as a reference for monitoring lipophilic ligand efficiency (LLE) during lead optimization, ensuring that potency gains are not achieved at the expense of excessive lipophilicity—a common pitfall in sulfonamide-based drug discovery that leads to poor pharmacokinetic outcomes [2].

Negative Control or Inactive Comparator for Phenotype-Based Screening

Given that no curated bioactivity has been reported for this compound in ChEMBL or BindingDB as of April 2026, and SEA (Similarity Ensemble Approach) predictions against ChEMBL20 targets yielded no confident activity assignments for the closest ZINC entries [1], the target compound may serve as a structurally matched inactive control in cellular assays where related phenoxyethyl sulfonamides (such as BC-LI-0186, a known LRS/RagD inhibitor with IC₅₀ = 46.1 nM) are used as tool compounds [2]. Its physicochemical similarity to active phenoxyethyl sulfonamides—coupled with the absence of confirmed target engagement—makes it a valuable comparator for distinguishing on-target pharmacology from off-target effects driven by the sulfonamide scaffold itself [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.